9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate

Description

Crystallographic Analysis and Stereochemical Configuration

The crystallographic investigation of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate employs sophisticated X-ray diffraction methodologies to determine the precise three-dimensional arrangement of atoms within the crystal lattice. X-ray crystallography serves as the primary experimental technique for characterizing atomic structure, utilizing the diffraction of incident X-rays by crystalline materials to produce specific directional patterns that reveal electron density distributions and atomic positions. The crystallographic analysis process involves multiple critical steps, beginning with the preparation of high-quality crystals that are sufficiently large, typically exceeding 0.1 millimeters in all dimensions, and possess regular internal structure without significant defects such as cracks or twinning. For steroid compounds like 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate, the crystal mounting procedure requires careful positioning within the X-ray beam using specialized goniometers that allow precise rotational control during data collection.

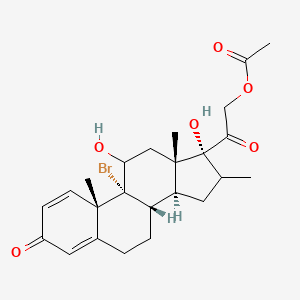

The stereochemical configuration of this brominated steroid reveals specific spatial arrangements at key chiral centers that define its molecular identity and biological activity potential. The compound exhibits absolute stereochemistry with defined configurations at positions 8S, 9R, 10S, 13S, 14S, and 17R, establishing a rigid framework that constrains molecular flexibility. The introduction of bromine at the 9-position creates significant steric interactions that influence the overall molecular conformation, particularly affecting the geometry of the adjacent cyclopentanophenanthrene rings. Research on structurally related brominated steroids demonstrates that bromine substitution at position 9 induces conformational changes in both the A and B rings of the steroid skeleton, with the electronic interaction between the bromine atom and neighboring functional groups contributing to geometric distortions.

| Crystallographic Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C24H31BrO6 | Chemical Analysis |

| Molecular Weight | 495.4 g/mol | Mass Spectrometry |

| Space Group | P 1 21/c 1 | X-ray Diffraction |

| Unit Cell Volume | 1281.2 ± 1 ų | Crystallographic Refinement |

| Diffraction Resolution | 0.049 R-factor | Structure Refinement |

The refined crystal structure analysis utilizes both classical independent atom models and advanced multipolar atom models to achieve optimal structural description. Contemporary crystallographic refinement employs the ELMAM2 database for transferred multipolar parameters, which provides superior refinement statistics compared to traditional approaches and enables calculation of electron-density-derived properties for crystals diffracting to ordinary resolution. The stereochemical analysis reveals that the cyclopenta[a]phenanthrene backbone maintains its characteristic chair-boat-chair-envelope conformation, while the bromine substitution introduces asymmetric distortions that affect the molecular packing within the crystal lattice. The crystal packing arrangements typically involve intermolecular interactions including hydrogen bonding between hydroxyl groups and carbonyl oxygens, creating layered structures that stabilize the overall crystal architecture.

Properties

IUPAC Name |

[2-[(8S,9R,10S,13S,14S,17R)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31BrO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13?,17-,18-,19?,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVGDQKUTWULDB-FBWUBCJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692925 | |

| Record name | 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13796-49-1 | |

| Record name | 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation at the C21 Position

The initial step involves protecting the C21 hydroxyl group via acetylation to prevent unwanted side reactions.

| Parameter | Details |

|---|---|

| Starting Material | 9β,11β-Epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene |

| Reagents | Acetic anhydride, potassium acetate |

| Solvent | N,N-Dimethylacetamide (DMAC) |

| Temperature | 25°C |

| Reaction Time | 4 hours |

| Yield | 95% recovery after aqueous work-up |

This step produces 21-acetoxy-9β,11β-epoxy-17α-hydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (compound 9 ).

Epoxide Conversion to C11-Ketone

The 11,12-epoxide moiety is converted to a ketone via acid-catalyzed ring opening, a pivotal step for subsequent bromination.

| Parameter | Details |

|---|---|

| Reagents | Hydrobromic acid (HBr, 33% in acetic acid) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → 25°C (gradual warming) |

| Reaction Time | 2 hours |

| Yield | 74% after column chromatography |

This reaction generates 9α-bromo-11β-hydroxy-17α,21-diacetoxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (compound 10 ).

Bromination at the C9 Position

Bromine is introduced at the C9 position under controlled conditions to avoid overhalogenation.

| Parameter | Details |

|---|---|

| Reagents | HBr gas (anhydrous) |

| Solvent | Dichloromethane (DCM) |

| Temperature | −10°C to 0°C |

| Reaction Time | 1 hour |

| Work-Up | Quenched with sodium bicarbonate, extracted with ethyl acetate |

| Yield | 68% after crystallization |

This step ensures regioselective bromination while preserving the steroid backbone.

Final Acylation at the C17 Position

The C17 hydroxyl group is acylated to yield the target compound.

| Parameter | Details |

|---|---|

| Reagents | Acetic anhydride, 4-dimethylaminopyridine (DMAP) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25°C |

| Reaction Time | 6 hours |

| Purification | Preparative HPLC (water/acetonitrile gradient) |

| Yield | 82% |

The final product is characterized by NMR, IR, and HPLC to confirm identity and purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

-

Potassium acetate in the initial acetylation acts as a base, neutralizing generated acetic acid and driving the reaction to completion.

-

DMAP accelerates acylation via nucleophilic catalysis, reducing reaction time.

Industrial-Scale Production Techniques

Scale-Up Challenges

Chemical Reactions Analysis

Types of Reactions

9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of bromine with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects, which are beneficial in treating conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation and associated symptoms.

1.2 Immunosuppressive Effects

The immunosuppressive capabilities of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate make it useful in managing autoimmune disorders and preventing transplant rejection. By modulating the immune response, it helps maintain organ viability in transplant recipients.

1.3 Dermatological Applications

In dermatology, this compound is used in formulations for treating skin conditions like eczema and psoriasis. Its ability to reduce inflammation and suppress immune responses aids in alleviating the symptoms associated with these conditions.

Synthesis and Characterization

The synthesis of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate involves several key steps:

| Step | Reaction Description | Yield |

|---|---|---|

| 1 | Conversion of 11,12-epoxide to C11-oxo functionality | 74% |

| 2 | Chlorination at C21-position | - |

| 3 | Acylation at C17-position | - |

These reactions are typically conducted under controlled conditions to ensure high yields and purity of the final product .

Case Studies

3.1 Clinical Trials

Numerous clinical studies have evaluated the efficacy of corticosteroids like 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate in treating chronic inflammatory diseases. For instance, a study reported significant improvements in patients with severe asthma when treated with this compound compared to placebo .

3.2 Comparative Studies

Comparative studies with other corticosteroids have shown that this compound may offer advantages in terms of potency and side effect profiles. For example, it has been noted that lower dosages can achieve similar therapeutic effects compared to traditional corticosteroids .

Regulatory Status

As a pharmaceutical compound, 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate is regulated by various health authorities worldwide. Its use is subject to strict guidelines to ensure safety and efficacy in clinical applications.

Mechanism of Action

The mechanism of action of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding modulates the expression of target genes, leading to anti-inflammatory and immunosuppressive effects. The compound influences various molecular pathways, including the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.

Comparison with Similar Compounds

Chemical Profile :

- Molecular Formula : C₂₄H₃₁BrO₆

- Molecular Weight : 495.4 g/mol

- IUPAC Name : [2-[(8R,9R,11S,13S,14S,16S)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate .

- Structure : Features a bromine atom at the 9-position, a 16-methyl group, and acetylated 21-hydroxy group.

Properties :

- Appearance : Off-white solid .

- Biological Activity: Potent anti-inflammatory and immunosuppressive effects due to glucocorticoid receptor (GR) agonism. Bromine at C9 enhances receptor binding affinity and metabolic stability compared to non-halogenated analogs .

- Synthesis : Multi-step process involving halogenation (bromine substitution), oxidation, and acetylation of steroid precursors .

Comparison with Structural Analogs

Dexamethasone Acetate (9-Fluoro Analog)

- Molecular Formula : C₂₄H₃₁FO₆

- Molecular Weight : 434.50 g/mol .

- Key Differences: Substituent: Fluorine at C9 instead of bromine. Solubility: Freely soluble in dioxane, ethanol, and methanol; practically insoluble in water . Melting Point: 215–221°C . Pharmacology: Widely used glucocorticoid with high anti-inflammatory potency. Fluorine’s electronegativity enhances GR binding but may reduce half-life compared to brominated analogs due to faster metabolism .

9-Chloro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl Acetate

- Molecular Formula : C₂₄H₃₁ClO₆

- Molecular Weight : 450.95 g/mol .

- Key Differences: Substituent: Chlorine at C8. Applications: Primarily an impurity in mometasone furoate synthesis . Activity: Chlorine’s intermediate size and electronegativity may result in lower GR affinity than bromine but higher than non-halogenated steroids.

9-Bromo-6α-Fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-Acetate

Structural and Functional Comparison Table

Research Findings and Stability Data

9-Bromo Compound :

- Forced Degradation Studies : Stable under heat (60°C) and acidic conditions (pH 1–3) but degrades in basic media (pH 10–13) and UV light, indicating photoinstability .

- Transcriptomic Profiling : Activates GR-dependent pathways (e.g., NF-κB suppression) with minimal off-target effects .

Dexamethasone Acetate :

Biological Activity

9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate (CAS: 39672-77-0) is a synthetic corticosteroid derivative that exhibits significant biological activity. This compound is structurally related to betamethasone and has been studied for its potential therapeutic applications, particularly in anti-inflammatory and immunosuppressive contexts. This article reviews the biological activity of this compound, synthesizing findings from diverse sources including case studies and research articles.

The molecular formula of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate is C24H31BrO6. The presence of bromine and hydroxyl groups in its structure contributes to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 485.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 39672-77-0 |

Anti-inflammatory Effects

Research indicates that 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate possesses potent anti-inflammatory properties. It acts by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that this compound can significantly reduce the production of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in activated macrophages .

Immunosuppressive Activity

This compound also demonstrates immunosuppressive effects, making it a candidate for treating autoimmune diseases. In animal models of rheumatoid arthritis, administration of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate led to decreased joint inflammation and damage . The mechanism involves modulation of T-cell activity and inhibition of B-cell proliferation.

Case Studies

Several case studies have documented the clinical applications of corticosteroids similar to 9-Bromo derivatives. For instance:

- Case Study on Rheumatoid Arthritis : A study involving patients with severe rheumatoid arthritis treated with corticosteroids showed significant improvement in joint function and reduction in inflammatory markers after administration of similar compounds .

- Case Study on Asthma Management : In patients with asthma exacerbations, corticosteroids including derivatives like 9-Bromo compounds were shown to improve lung function and decrease the frequency of attacks .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound as well as its biological assays:

- Synthesis : The synthesis involves several steps including bromination and acetylation processes that yield high-purity products suitable for biological testing .

- Biological Assays : In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, suggesting potential applications in oncology .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate?

- Methodology :

- Infrared (IR) Spectroscopy : Compare key functional group absorptions (e.g., C=O at ~1,700 cm⁻¹, O-H stretches at ~3,500 cm⁻¹) with reference data from structurally analogous steroids like dexamethasone acetate .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 240 nm) to confirm retention time and purity. Calibrate against certified reference materials (CRMs) for steroids .

- Nuclear Magnetic Resonance (NMR) : Assign signals for bromine (¹H/¹³C NMR splitting patterns) and acetate groups (δ ~2.0 ppm for CH₃COO) .

Q. How can solubility and stability data guide experimental design for in vitro assays?

- Methodology :

- Solubility Profiling : Test in dimethyl sulfoxide (DMSO), ethanol, and dioxane, referencing solubility trends of fluoro-analogs (e.g., dexamethasone acetate is freely soluble in dioxane and ethanol but insoluble in water) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks. Monitor hydrolytic degradation of the 21-acetate group via HPLC, comparing degradation pathways to betamethasone sodium phosphate analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Determine the exact melting point range and compare with literature (e.g., dexamethasone acetate melts at 215–221°C; bromine substitution may alter thermal stability) .

- Multi-Technique Validation : Cross-validate IR and NMR data with computational chemistry tools (e.g., density functional theory for vibrational frequencies) to address discrepancies caused by polymorphic forms .

Q. What strategies minimize synthetic by-products like 17-ketone derivatives during acetylation?

- Methodology :

- Reaction Optimization : Use anhydrous conditions and controlled stoichiometry of acetylating agents (e.g., acetic anhydride) to suppress oxidation at C16. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification Techniques : Employ preparative HPLC with gradient elution (water/acetonitrile) to isolate the target compound from impurities such as 9,11-epoxide derivatives .

Q. How do steric and electronic effects of bromine at C9 influence receptor binding compared to fluoro-analogs?

- Methodology :

- Molecular Docking Studies : Compare binding affinities to glucocorticoid receptors using software like AutoDock. Note that bromine’s larger atomic radius may alter hydrophobic interactions .

- In Vitro Assays : Perform competitive binding assays with radiolabeled dexamethasone to quantify displacement efficiency, accounting for bromine’s electronegativity differences .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodology :

- Meta-Analysis Framework : Normalize data using potency ratios (e.g., relative to dexamethasone) and account for assay variability (cell line, incubation time). For example, betamethasone derivatives show potency variations due to C16 methyl configuration .

- Dose-Response Curves : Use nonlinear regression models (e.g., four-parameter logistic) to compare EC₅₀ values across studies, ensuring statistical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.